molecular formula C17H14O3S B12714399 1-(Phenylmethyl)-2-naphthalenesulfonic acid CAS No. 788100-90-3

1-(Phenylmethyl)-2-naphthalenesulfonic acid

Cat. No.: B12714399
CAS No.: 788100-90-3
M. Wt: 298.4 g/mol
InChI Key: BWMPSOZWARURNN-UHFFFAOYSA-N
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Description

1-(Phenylmethyl)-2-naphthalenesulfonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by the presence of a naphthalene ring system substituted with a phenylmethyl group and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylmethyl)-2-naphthalenesulfonic acid typically involves the sulfonation of 1-(Phenylmethyl)naphthalene. This can be achieved by reacting 1-(Phenylmethyl)naphthalene with sulfuric acid or oleum under controlled conditions. The reaction is usually carried out at elevated temperatures to ensure complete sulfonation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction parameters such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Phenylmethyl)-2-naphthalenesulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding sulfonamides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, sulfonamides, and halogenated naphthalene compounds.

Scientific Research Applications

1-(Phenylmethyl)-2-naphthalenesulfonic acid has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a catalyst in certain reactions.

    Medicine: It is being investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(Phenylmethyl)-2-naphthalenesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong hydrogen bonds and ionic interactions with target molecules, leading to inhibition or activation of specific biochemical pathways. The phenylmethyl group enhances the compound’s hydrophobic interactions, facilitating its binding to hydrophobic pockets in proteins.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthalenesulfonic acid: Lacks the phenylmethyl group, making it less hydrophobic.

    2-Naphthalenesulfonic acid: Similar structure but with the sulfonic acid group at a different position.

    Benzylsulfonic acid: Contains a benzene ring instead of a naphthalene ring.

Uniqueness

1-(Phenylmethyl)-2-naphthalenesulfonic acid is unique due to the presence of both a phenylmethyl group and a naphthalene ring system, which confer distinct chemical and physical properties. This combination enhances its reactivity and binding affinity in various applications, making it a valuable compound in research and industry.

Properties

CAS No.

788100-90-3

Molecular Formula

C17H14O3S

Molecular Weight

298.4 g/mol

IUPAC Name

1-benzylnaphthalene-2-sulfonic acid

InChI

InChI=1S/C17H14O3S/c18-21(19,20)17-11-10-14-8-4-5-9-15(14)16(17)12-13-6-2-1-3-7-13/h1-11H,12H2,(H,18,19,20)

InChI Key

BWMPSOZWARURNN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=CC3=CC=CC=C32)S(=O)(=O)O

Origin of Product

United States

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